molecular formula C17H14N2O3S2 B2526984 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681167-05-5

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2526984
CAS No.: 681167-05-5
M. Wt: 358.43
InChI Key: IEWRUXCCTFHHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule building block of high interest in medicinal chemistry and chemical biology research. This compound features a benzothiazole core linked to a 2,3-dihydrobenzo[1,4]dioxine moiety via a carboxamide bridge, a structural motif present in several biologically active classes of molecules. While the specific biological data for this compound is under investigation, its structure is closely related to potent, selective allosteric inhibitors of c-Jun N-terminal Kinase (JNK) . JNKs are stress-activated protein kinases implicated in a range of diseases, including type-2 diabetes, obesity, cancer, and inflammation, making their inhibitors valuable research tools for studying these pathways . Furthermore, structurally similar benzothiazole derivatives have demonstrated significant potential as Quorum Sensing Inhibitors (QSIs), specifically targeting the LasR system in Pseudomonas aeruginosa without exhibiting antimicrobial activity, which is a promising strategy for developing anti-virulence agents . The molecular framework of this compound provides a versatile scaffold for developing novel chemical probes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex molecules for biochemical assay.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-17-19-11-7-6-10(8-15(11)24-17)18-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRUXCCTFHHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a benzo[b][1,4]dioxine core. The presence of the methylthio group is significant as it may influence the compound's biological behavior.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the same structural class. For example, compounds with similar thiazole and dioxine structures have shown promising activity against various fungal strains, including Fusarium oxysporum and Candida albicans.

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values ranging from 12.5 µg/mL to 50 µg/mL against these pathogens, indicating a strong antifungal potential compared to established antifungals like ketoconazole .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer activities. Research indicates that compounds containing the benzo[d]thiazole scaffold can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

  • Mechanisms of Action : These compounds often act as inhibitors of the EED protein in the PRC2 complex, which plays a crucial role in gene silencing and cancer progression. This inhibition can lead to reactivation of tumor suppressor genes and reduced cell viability in malignancies such as diffuse large B-cell lymphoma (DLBCL) .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing biological activity. The presence of specific functional groups, such as methoxy or methylthio substituents, has been associated with enhanced activity against both fungal and cancer cell lines.

Compound StructureMIC (µg/mL)Activity Type
Compound A12.5Antifungal
Compound B25Anticancer
Compound C50Antifungal

Case Studies

  • Antifungal Efficacy : A study evaluated several derivatives against Fusarium oxysporum, where a compound structurally similar to this compound showed significant inhibition at low concentrations .
  • Cancer Cell Line Testing : Another investigation focused on the anticancer effects of thiazole derivatives in human leukemia cell lines. Results indicated that certain modifications to the core structure led to increased cytotoxicity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural features and molecular properties of the target compound with analogs:

Compound Name Substituents (Benzothiazole Position) Molecular Weight Key Functional Groups Reported Activity/Notes
N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (Target) 2-(Methylthio), 6-carboxamide ~393.4 (calc.) Methylthio, dioxine-carboxamide CDK9 inhibitor candidate
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide N/A (No benzothiazole) ~318.8 (calc.) Chlorophenethyl, carboxamide β1i (25%), β5i (36%) immunoproteasome inhibition
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-dioxine-carboxamide hydrochloride 6-Methoxy, 2-morpholinopropyl 506.0 Methoxy, morpholine Enhanced solubility due to morpholine
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-thieno[2,3-c]pyridin-2-yl)-dioxine-carboxamide hydrochloride Thienopyridine fusion ~532.5 (calc.) Thienopyridine, methyl Potential kinase inhibitor

Key Observations :

  • Lipophilicity : The methylthio group in the target compound increases logP compared to morpholine-containing analogs (e.g., compound from ), which may improve membrane permeability but reduce aqueous solubility.
  • Bioactivity: The absence of direct activity data for the target compound necessitates extrapolation from structurally related molecules. For instance, the chlorophenethyl analog in shows moderate immunoproteasome inhibition, suggesting carboxamide-dioxine moieties contribute to target engagement.

SAR Trends in Benzothiazole-Dioxine Hybrids

  • Position 2 Substitutions : Methylthio (target compound) vs. methoxy (): Methoxy groups enhance solubility but may reduce target affinity due to steric effects.
  • Position 6 Modifications: Carboxamide-dioxine (target) vs.

Q & A

Basic Research Question

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 .
  • Circular Dichroism (CD) : Confirm absolute configuration for chiral centers .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry .

How can the compound’s stability under physiological conditions be evaluated for drug development?

Advanced Research Question

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Light/thermal stress testing : Expose to 40°C/75% RH or UV light for 14 days to assess decomposition .
  • Plasma stability : Test half-life in human plasma using protein precipitation and LC quantification .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

  • Flow chemistry : Enhance mixing efficiency and heat transfer to reduce side reactions .
  • Catalyst optimization : Screen ligands (e.g., BINAP) for Pd-catalyzed steps to improve regioselectivity .
  • Process analytical technology (PAT) : Integrate real-time monitoring to adjust parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.